molecular formula C11H8ClN5 B13673517 6-Chloro-1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine

6-Chloro-1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B13673517
M. Wt: 245.67 g/mol
InChI Key: LZEYROSDZZUCGK-UHFFFAOYSA-N
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Description

6-Chloro-1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with a chloro group at the 6-position and a pyridin-3-ylmethyl group at the 1-position. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable candidate for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: The core structure can be synthesized by cyclization reactions involving appropriate starting materials such as 3-aminopyrazole and 2,4-dichloropyrimidine under basic conditions.

    Introduction of the Pyridin-3-ylmethyl Group: The pyridin-3-ylmethyl group can be introduced via nucleophilic substitution reactions, where the chloro group at the 1-position of the pyrazolo[3,4-d]pyrimidine core is replaced by the pyridin-3-ylmethyl group using reagents like pyridine-3-methanol and a suitable base.

    Chlorination: The final step involves the selective chlorination at the 6-position using chlorinating agents such as thionyl chloride or phosphorus oxychloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, which has been shown to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group at the 6-position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyridin-3-ylmethyl group, to form corresponding oxidized or reduced products.

    Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems, which can further enhance its biological activity.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as amines, thiols, and alcohols under basic or acidic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions include various substituted derivatives, oxidized or reduced forms, and fused ring systems, each with potentially unique biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Chloro-1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Pyrrolo[2,3-d]pyrimidine Derivatives: These compounds share a similar core structure and have been studied for their kinase inhibitory activity.

    Halogenated Pyrazolo[3,4-d]pyrimidines: Compounds with halogen substitutions at various positions exhibit similar biological activities.

Uniqueness

6-Chloro-1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the chloro group at the 6-position and the pyridin-3-ylmethyl group at the 1-position enhances its ability to interact with molecular targets, making it a potent candidate for drug development .

Properties

Molecular Formula

C11H8ClN5

Molecular Weight

245.67 g/mol

IUPAC Name

6-chloro-1-(pyridin-3-ylmethyl)pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C11H8ClN5/c12-11-14-5-9-6-15-17(10(9)16-11)7-8-2-1-3-13-4-8/h1-6H,7H2

InChI Key

LZEYROSDZZUCGK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CN2C3=NC(=NC=C3C=N2)Cl

Origin of Product

United States

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